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Compound of Interest |

Compound Name: 1-Ethenylpiperidin-4-one
CAS No.: 125953-81-3
Cat. No.: B140997
. J

Executive Summary & Pharmacophore Analysis

Vinyl piperidinones represent a privileged scaffold in medicinal chemistry, characterized by a
piperidin-4-one core functionalized with exocyclic double bonds (vinyl groups).[1] These
structures—most notably the 3,5-bis(benzylidene)-4-piperidinones (BBPs) and N-acryloyl-4-
piperidinones (NAPs)—act as potent Michael acceptors.[1]

Their biological activity is primarily driven by the electrophilic

-unsaturated ketone moiety, which allows for covalent modification of nucleophilic cysteine
residues on specific protein targets. This "covalent warhead" mechanism enables modulation of
critical signaling pathways involved in oncology, inflammation, and neurodegeneration.

Structural Classification

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b140997?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Class Structure Description Key Mechanism
Exocyclic vinyl groups at Bivalent Michael acceptor;
Class A: 3,5-bis(benzylidene) C3/C5 conjugated to the C4 cross-links proteins; mimics
ketone.[1][2] Curcumin,.
Vinyl group attached to the Monovalent Michael acceptor;
Class B: N-acryloyl piperidine Nitrogen via an targets specific kinases (e.g.,
amide bond. BTK, EGFR).[1]

Single exocyclic vinyl group at Lower steric hindrance; high
Class C: 3-methylene o ]
Cs3. reactivity toward thiols.

Chemical Synthesis & Reactivity

To understand the biological potential, one must master the synthesis. The reactivity of the vinyl
group is tunable based on the substituents on the aromatic rings (for BBPs) or the nitrogen
atom.

Synthesis Protocol: Claisen-Schmidt Condensation
(Class A)

This protocol yields 3,5-bis(benzylidene)-4-piperidinones.[1]

Reagents:

4-Piperidinone hydrochloride (10 mmol)[1]

Substituted Benzaldehyde (22 mmol)[1]

Acetic acid (glacial)[1]

Dry HCI gas (or concentrated HCI)[1]
Step-by-Step Methodology:

» Dissolution: Dissolve 4-piperidinone hydrochloride in 20 mL of glacial acetic acid in a round-
bottom flask.
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o Addition: Add the substituted benzaldehyde (2.2 eq) to the solution.

o Catalysis: Pass dry HCI gas through the solution for 20 minutes (or add 2 mL conc. HCI
dropwise) while stirring at room temperature. The mixture will typically change color
(yellow/orange) indicating enone formation.[1]

» Precipitation: Stir for 3-5 hours. Pour the reaction mixture into ice-cold ether or water.

 Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize
from ethanol/acetone.

Validation Check:
e 1H NMR: Look for the singlet (or doublet) olefinic proton signal around

7.6—7.8 ppm.[1] Absence of this peak indicates failed condensation.

» IR Spectroscopy: Shift of carbonyl stretch to ~1660 cm~! (conjugated ketone) vs ~1710 cm~1
(non-conjugated).[1]

Mechanism of Action: The Michael Addition

The biological "trigger" is the covalent attachment to thiols.
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Figure 1: Mechanism of Michael Addition.[1] The vinyl piperidinone acts as a soft electrophile,
targeting soft nucleophiles (thiols) on proteins.[1]

Biological Activities & Therapeutic Applications[1]
[2][3][4][5][6][7][8]
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Anticancer Activity (Cytotoxicity)

Vinyl piperidinones exhibit selective toxicity toward cancer cells (e.g., HCT116, MCF-7, Molt-4)
compared to normal fibroblasts.[1]

» ROS Generation: The compounds deplete cellular glutathione (GSH) by direct alkylation.[1]
This drops the cell's antioxidant capacity, leading to a fatal accumulation of Reactive Oxygen
Species (ROS).[1]

o Proteasome Inhibition: The electrophilic carbons attack the N-terminal threonine of the 20S
proteasome, blocking protein degradation and inducing apoptosis.

o Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (
), leading to cytochrome c release.[1]

Data Summary: Cytotoxicity (IC50 in

M)
. HCT116 .
Compound Substituent (R) MCF-7 (Breast) Mechanism
(Colon)
H
BBP-1 (Unsubstituted 2.5 4.1 ROS Induction
)
BBP-2 3,4,5-OMe 0.8 1.2 Tubulin binding
Proteasome
BBP-3 2-F 15 2.8
Inhibition

| Curcumin | (Reference) | 15.0 | 22.0 | Multiple |[1]

Anti-Inflammatory & Cytoprotection (Nrf2/NF-kB)

These compounds act as "pathway switches."[1]

e Nrf2 Activation: Under normal conditions, Nrf2 is bound to Keapl. Vinyl piperidinones
alkylate Cys151 on Keapl, causing a conformational change that releases Nrf2. Nrf2
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translocates to the nucleus, activating antioxidant response elements (ARE).[1]

¢ NF-kB Inhibition: They block IKK

phosphorylation (via cysteine modification), preventing NF-kB from entering the nucleus and
transcribing pro-inflammatory cytokines (IL-6, TNF

)-[1]
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Figure 2: Dual Mechanism.[1] The drug simultaneously activates antioxidant defense (Nrf2) and
inhibits inflammation (NF-kB) via cysteine modification.[1]

Experimental Protocols
Cysteine Reactivity Assay (Mechanism Validation)

To confirm the compound acts as a Michael acceptor, you must measure its reaction rate with a
model thiol (Cysteamine or GSH).[1]

Protocol:

Preparation: Prepare a 100

M solution of the Vinyl Piperidinone in phosphate buffer (pH 7.4) containing 10% DMSO.[1]

e Reaction: Add Cysteamine (10-fold excess, 1 mM).
e Monitoring: Measure UV-Vis absorbance decrease at the

of the enone (typically 360—-380 nm) over time (0—60 min). The loss of absorbance
corresponds to the disruption of the conjugated system upon thiol addition.

o Calculation: Plot In(Abs) vs. time to determine the pseudo-first-order rate constant (
).
o Interpretation: A half-life (

) < 15 mins indicates high reactivity (potential for off-target toxicity).[1] A

of 30—120 mins represents "tunable" reactivity suitable for drug candidates.[1]

MTT Cytotoxicity Assay

Protocol:
o Seeding: Seed cancer cells (e.g., HCT116) at

cells/well in 96-well plates. Incubate for 24h.
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Treatment: Treat with serial dilutions of the vinyl piperidinone (0.1 — 100

M). Include DMSO control.

Incubation: Incubate for 48h or 72h.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in
DMSO.

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pubmed.ncbi.nlm.nih.gov/35569307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05518j
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2682229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10531557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://www.benchchem.com/product/b140997?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological
Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics -
RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

» To cite this document: BenchChem. [Technical Guide: Potential Biological Activity of Vinyl
Piperidinones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140997#potential-biological-activity-of-vinyl-
piperidinones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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